molecular formula C9H18N2O2 B13304275 3-(Morpholin-4-yl)oxan-4-amine

3-(Morpholin-4-yl)oxan-4-amine

Cat. No.: B13304275
M. Wt: 186.25 g/mol
InChI Key: CLWSDEIIIXMEDC-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)oxan-4-amine is an organic compound that features both a morpholine ring and an oxane ring. This compound is of interest due to its unique structure, which combines the properties of morpholine and oxane, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)oxan-4-amine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and aziridines as starting materials. The reaction proceeds through a sequence of coupling, cyclization, and reduction reactions, often catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. These methods often involve the use of solid-phase synthesis techniques and the application of green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: THF, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(Morpholin-4-yl)oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)oxan-4-amine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, affecting pathways related to cytokinesis and cell cycle regulation. The compound’s structure allows it to bind to active sites on enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing both oxygen and nitrogen atoms.

    Oxane: A six-membered ring containing an oxygen atom.

Uniqueness

3-(Morpholin-4-yl)oxan-4-amine is unique due to its combination of morpholine and oxane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications compared to compounds containing only one of these rings .

Conclusion

This compound is a compound of significant interest due to its unique structure and wide range of applications

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-morpholin-4-yloxan-4-amine

InChI

InChI=1S/C9H18N2O2/c10-8-1-4-13-7-9(8)11-2-5-12-6-3-11/h8-9H,1-7,10H2

InChI Key

CLWSDEIIIXMEDC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)N2CCOCC2

Origin of Product

United States

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